5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one
Overview
Description
5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one is a complex organic compound that features a pyranone ring fused with a pyrimidine moiety
Preparation Methods
The synthesis of 5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrimidine derivative with a suitable pyranone precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a neuroprotective and anti-inflammatory agent, showing promising results in cell viability assays and molecular docking studies.
Biological Research: The compound’s ability to inhibit specific pathways, such as the NF-kB inflammatory pathway, makes it a candidate for studying neurodegenerative diseases.
Industrial Applications: Its unique chemical structure allows for potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds to 5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one include:
4-hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Triazole-pyrimidine hybrids: These compounds also demonstrate neuroprotective and anti-inflammatory properties, making them relevant for comparison.
The uniqueness of this compound lies in its specific combination of a pyranone ring with a pyrimidine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]pyran-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-2-3-12-11(13-7)17-6-8-4-9(14)10(15)5-16-8/h2-5,15H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVAUDRACVUKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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